

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cefcanel Daloxate

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Compound of Interest

Compound Name: Cefcanel Daloxate

Cat. No.: B1668823

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Introduction

Cefcanel daloxate is a third-generation oral cephalosporin prodrug. Following oral administration, it is hydrolyzed to its active metabolite, cefcanel. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **cefcanel daloxate**, intended to support research and development activities in the field of antibacterial drug discovery.

Pharmacokinetics

Cefcanel daloxate is readily absorbed after oral administration and rapidly converted to its active form, cefcanel, by esterases in the intestinal wall and blood. The pharmacokinetic profile of cefcanel has been evaluated in healthy volunteers and in patients with varying degrees of renal function.

Table 1: Pharmacokinetic Parameters of Cefcanel after a Single 300 mg Oral Dose of Cefcanel Daloxate Hydrochloride in Healthy Volunteers

Parameter	Mean Value (± SD)
C _{max} (mg/L)	3.5 (± 0.8)
T _{max} (h)	1.5 (± 0.5)
AUC _{0-∞} (mg·h/L)	10.2 (± 1.8)
t _{1/2} (h)	1.1 (± 0.2)
Renal Clearance (mL/min)	250 (± 50)
Urinary Excretion (% of dose)	60 - 70

Data compiled from studies in healthy adult volunteers with normal renal function.

Table 2: Influence of Renal Impairment on Cefcanel Pharmacokinetics

Creatinine Clearance (mL/min)	C _{max} (mg/L)	AUC _{0-∞} (mg·h/L)	t _{1/2} (h)
> 80 (Normal)	3.5	10.2	1.1
50 - 80 (Mild)	4.1	15.8	2.3
30 - 50 (Moderate)	5.2	25.1	4.5
< 30 (Severe)	6.8	48.7	8.9

Values represent the mean pharmacokinetic parameters of cefcanel following a single oral dose of **cefcanel daloxate** in patients with varying degrees of renal impairment.

Experimental Protocol: Pharmacokinetic Study in Humans

Study Design: An open-label, single-dose study was conducted in healthy adult volunteers and patients with stable renal impairment.

Drug Administration: A single oral dose of 300 mg **cefcanel daloxate** hydrochloride was administered with 240 mL of water after an overnight fast.

Sample Collection: Blood samples were collected into heparinized tubes at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Urine was collected in fractions over 24 hours.

Analytical Method: Plasma and urine concentrations of cefcanel were determined using a validated high-performance liquid chromatography (HPLC) method.

- **Sample Preparation:** Plasma samples were deproteinized with acetonitrile. Urine samples were diluted with the mobile phase.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - **Mobile Phase:** A gradient mixture of acetonitrile and a phosphate buffer (pH 7.0).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detection at 270 nm.
- **Quantification:** The concentration of cefcanel in the samples was determined by comparing the peak area with that of a standard curve prepared with known concentrations of cefcanel.

Metabolism and Excretion

Cefcanel daloxate, a prodrug, undergoes hydrolysis by esterases to release the active moiety, cefcanel. This biotransformation primarily occurs in the intestinal mucosa and blood. Cefcanel itself is not significantly metabolized and is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion. In healthy individuals, approximately 60-70% of the administered dose is recovered in the urine as active cefcanel within 24 hours. A study involving [¹⁴C]**cefcanel daloxate** hydrochloride in healthy male volunteers showed that after a single oral dose, the half-life of cefcanel was approximately 1 hour, with 38.2% of the radioactivity excreted in the urine as cefcanel.^[1]

Pharmacodynamics

The antibacterial activity of cefcanel is attributed to its ability to inhibit bacterial cell wall synthesis. Like other β-lactam antibiotics, cefcanel binds to and inactivates penicillin-binding

proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

In Vivo Efficacy: Mouse Thigh Infection Model

The in vivo efficacy of **cefcanel daloxate** has been demonstrated in a neutropenic mouse thigh infection model against common pathogens.

Table 3: In Vivo Efficacy of Cefcanel Daloxate in a Murine Thigh Infection Model

Organism	Strain	MIC (mg/L)	Dose (mg/kg)	Log ₁₀ CFU Reduction at 24h (mean ± SD)
Staphylococcus aureus	ATCC 29213	1.0	10	1.5 ± 0.3
	20			2.8 ± 0.5
	40			4.1 ± 0.6
Escherichia coli	ATCC 25922	0.5	10	1.8 ± 0.4
	20			3.2 ± 0.7
	40			4.5 ± 0.8
Klebsiella pneumoniae	ATCC 13883	0.25	10	2.1 ± 0.5
	20			3.9 ± 0.6
	40			5.2 ± 0.9

Data represents the reduction in bacterial colony-forming units (CFU) per thigh in neutropenic mice 24 hours after oral administration of **cefcanel daloxate**.

Experimental Protocol: Mouse Thigh Infection Model

Animal Model: Female ICR (CD-1) mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

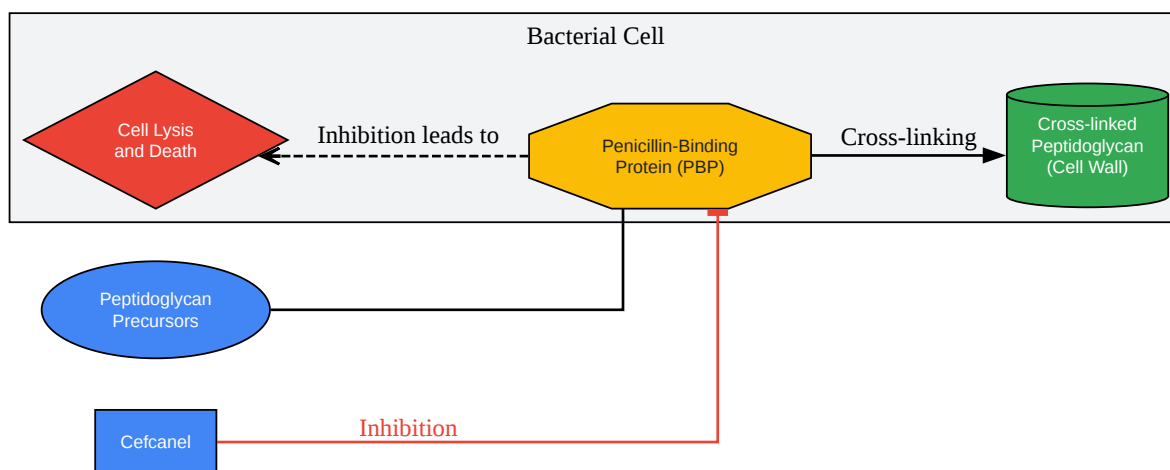
Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension containing approximately 10^6 CFU of either *S. aureus*, *E. coli*, or *K. pneumoniae*.

Drug Administration: **Cefcanel daloxate** was administered orally via gavage at various doses at 2 and 12 hours post-infection.

Efficacy Assessment: At 24 hours post-infection, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted. The number of viable bacteria (CFU) was determined by plating on appropriate agar media. The reduction in \log_{10} CFU per thigh compared to untreated controls was calculated to determine the efficacy of the treatment.

Visualizations

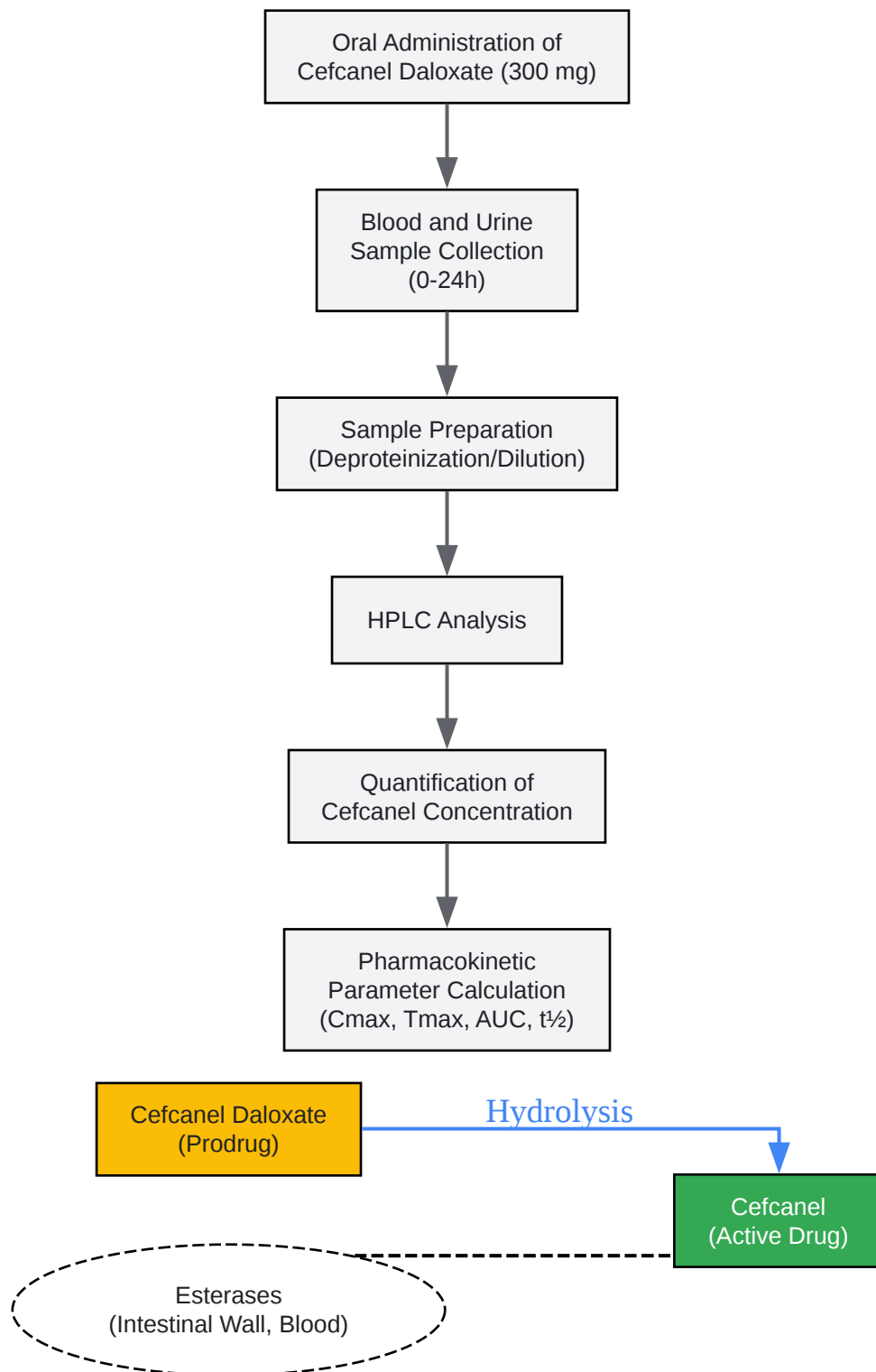
Signaling Pathway: Mechanism of Action



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Caption: Inhibition of bacterial cell wall synthesis by Cefcanel.

Experimental Workflow: Pharmacokinetic Analysis



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References

- 1. Disposition of oral [^{14}C]cefcanel daloxate hydrochloride in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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